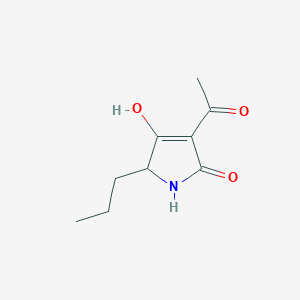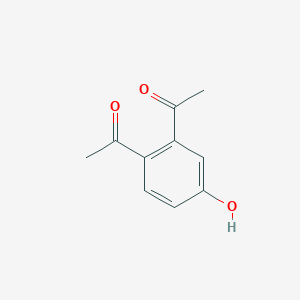
1,1'-(4-Hydroxy-1,2-phenylene)di(ethan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is a bifunctional carbonyl compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes two acetyl groups attached to a phenylene ring with a hydroxyl group at the para position. It is also referred to as 4,6-diacetylresorcinol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride . Another method involves the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature using CuSO4.5H2O as a catalyst . The reaction conditions vary, with some methods requiring temperatures of 145-150°C for 15 minutes, while others use room temperature conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of boron trifluoride-acetic acid complex or boron trifluoride-ethyl ether complex as catalysts. These methods are efficient and yield high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenylene derivatives .
Applications De Recherche Scientifique
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) involves its ability to form stable complexes with metal ions. The hydroxyl and carbonyl groups act as ligands, coordinating with metal ions to form chelates. These chelates exhibit unique properties, making them useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with an additional hydroxyl group.
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxyl group, making it less reactive.
1,1’-(1,3-phenylene)di(ethan-1-one): Different positioning of the acetyl groups, leading to different reactivity.
Uniqueness
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable metal complexes makes it particularly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
90464-79-2 |
|---|---|
Formule moléculaire |
C10H10O3 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1-(2-acetyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)9-4-3-8(13)5-10(9)7(2)12/h3-5,13H,1-2H3 |
Clé InChI |
KJTIQYSFSYOVFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


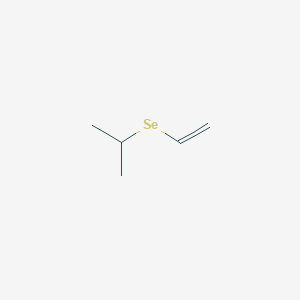

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

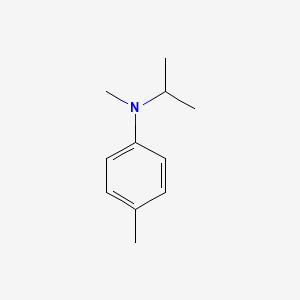

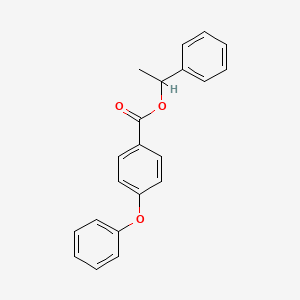
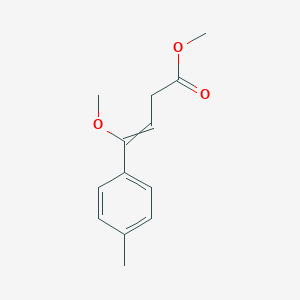
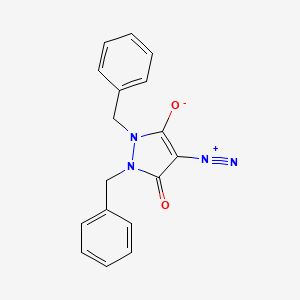
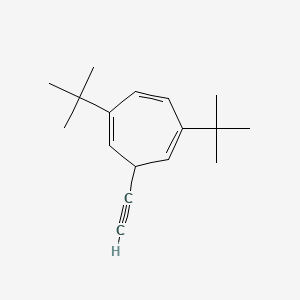
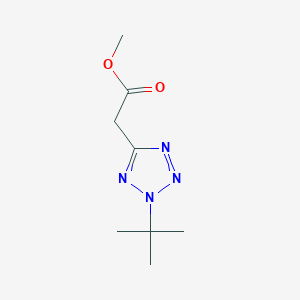

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
